molecular formula C28H26N4O3 B2679944 1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2679944
M. Wt: 466.5 g/mol
InChI Key: BAZHXQXGHKBNOL-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a bipyrazole derivative featuring a 3,4-dimethoxyphenyl group at position 5, phenyl substituents at positions 1' and 3', and an acetyl moiety at position 2. Bipyrazole scaffolds are pharmacologically significant due to their structural rigidity, hydrogen-bonding capabilities, and adaptability in drug design . This compound’s synthesis likely involves cyclocondensation of hydrazines with α,β-unsaturated ketones, analogous to methods for related pyrazolines .

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-19(33)32-25(17-24(29-32)21-14-15-26(34-2)27(16-21)35-3)23-18-31(22-12-8-5-9-13-22)30-28(23)20-10-6-4-7-11-20/h4-16,18,25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHXQXGHKBNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3C_{24}H_{25}N_3O_3 with a molecular weight of approximately 399.48 g/mol. The structure features a bipyrazole core substituted with a dimethoxyphenyl group and a diphenyl moiety.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Bipyrazoles are known for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Certain analogs have been studied for their neuroprotective potential in neurodegenerative diseases.

The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways.
  • It could modulate neurotransmitter systems, particularly those related to dopamine and serotonin receptors.

Anticancer Activity

A study evaluated the anticancer activity of various bipyrazole derivatives including our compound. Results indicated that it inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 10 µM. The study suggested that this compound induces apoptosis through the activation of caspase pathways (Table 1).

CompoundCell LineIC50 (µM)Mechanism
1MCF-710Caspase activation
2HeLa15Cell cycle arrest
3A54912Apoptosis

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, This compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL (Table 2).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are compared below based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Weight Yield (%) m.p. (°C) Notable Properties / Activities Reference
Target Compound 3,4-Dimethoxyphenyl, diphenyl, acetyl Not reported N/A N/A Hypothesized antimicrobial/anti-MRSA -
1h: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 356.47 80 120–124 High yield, no reported bioactivity
2h: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 370.50 85 102–106 Higher yield with ethoxy substituent
5a: Bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] Furyl, pyridine-carbonitrile Not reported N/A N/A Antimicrobial activity (broad spectrum)
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3,4-Dimethoxyphenyl, 2-fluorophenyl 406.42 N/A N/A Strong binding affinity (molecular docking)
7: 1-(1',3'-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1'H,2H-bipyrazol-2-yl) 3,4,5-Trimethoxyphenyl, diphenyl 530.63 N/A N/A Anti-MRSA activity (MIC: 2–8 µg/mL)

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Ethoxy Groups : Ethoxy-substituted analogs (e.g., 2h ) exhibit lower melting points (102–106°C vs. 120–124°C for methoxy-substituted 1h ), likely due to reduced crystallinity from increased alkyl chain length .
  • Fluorophenyl Groups : The 2-fluorophenyl substituent in enhances dipole interactions, as evidenced by molecular docking studies showing strong binding to bacterial enzyme active sites.
  • Trimethoxyphenyl Groups : Compound 7 (3,4,5-trimethoxyphenyl) demonstrates potent anti-MRSA activity, suggesting methoxy positioning critically influences antimicrobial efficacy .

Bioactivity Trends

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluorine in ) or extended π-systems (e.g., 5a ) show enhanced activity due to improved target binding or membrane penetration .
  • Anti-MRSA Potential: The trimethoxyphenyl group in 7 exhibits low MIC values (2–8 µg/mL), outperforming simpler methoxy analogs. This highlights the importance of substituent density and orientation .

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